N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-1-phenacylpyridin-1-ium-3-carboxamide;bromide
Overview
Description
N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-1-phenacylpyridin-1-ium-3-carboxamide;bromide is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-1-phenacylpyridin-1-ium-3-carboxamide;bromide typically involves the condensation reaction between an aldehyde and an amine. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The specific steps are as follows:
- Dissolve 2,5-dimethoxybenzaldehyde in ethanol.
- Add 1-phenacylpyridinium bromide to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitate.
- Wash the precipitate with cold ethanol and dry it under vacuum.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-1-phenacylpyridin-1-ium-3-carboxamide;bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon-nitrogen double bond.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major products are amines or alcohols.
Substitution: The major products depend on the nucleophile used but can include substituted amines or thioethers.
Scientific Research Applications
N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-1-phenacylpyridin-1-ium-3-carboxamide;bromide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.
Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-1-phenacylpyridin-1-ium-3-carboxamide;bromide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that inhibit enzyme activity. Additionally, it can interact with cellular receptors and pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-1-phenacylpyridin-1-ium-3-carboxamide;bromide is unique due to its specific structural features, such as the presence of the pyridinium ion and the phenacyl group
Properties
IUPAC Name |
N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-1-phenacylpyridin-1-ium-3-carboxamide;bromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4.BrH/c1-29-20-10-11-22(30-2)19(13-20)14-24-25-23(28)18-9-6-12-26(15-18)16-21(27)17-7-4-3-5-8-17;/h3-15H,16H2,1-2H3;1H/b24-14+; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVAWJXFTITLLN-SXMBIPSUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=NNC(=O)C2=C[N+](=CC=C2)CC(=O)C3=CC=CC=C3.[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=N/NC(=O)C2=C[N+](=CC=C2)CC(=O)C3=CC=CC=C3.[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22BrN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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